1-[(2Z)-5-phenyl-2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiol-4-yl]ethanone
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Overview
Description
1-{5-PHENYL-2-[(4Z)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a phenyl group, a tetrahydroquinoline moiety, and a dithiol group
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The dithiol group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. .
Scientific Research Applications
1-{5-PHENYL-2-[(4Z)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 1-{5-PHENYL-2-[(4Z)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE stands out due to its unique combination of structural features. Similar compounds include those with tetrahydroquinoline or dithiol groups, but they may lack the specific arrangement and functional groups present in this compound .
Properties
Molecular Formula |
C24H23NOS3 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
1-[(2Z)-5-phenyl-2-(2,2,6,7-tetramethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiol-4-yl]ethanone |
InChI |
InChI=1S/C24H23NOS3/c1-13-11-17-18(12-14(13)2)25-24(4,5)22(27)19(17)23-28-20(15(3)26)21(29-23)16-9-7-6-8-10-16/h6-12,25H,1-5H3/b23-19+ |
InChI Key |
VFFQHFGASOTVJJ-FCDQGJHFSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1C)NC(C(=S)/C2=C\3/SC(=C(S3)C(=O)C)C4=CC=CC=C4)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C(=S)C2=C3SC(=C(S3)C(=O)C)C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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